

# Data Presentation: A Summary of Interlaboratory Comparison Results

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Compound of Interest		
Compound Name:	Dichlorvos	
Cat. No.:	B1670471	Get Quote

Proficiency Tests (PTs) are a formal method of inter-laboratory comparison, providing a snapshot of the performance of a large number of laboratories analyzing the same sample. The European Union Proficiency Test for Pesticides in Fruits and Vegetables (EUPT-FV) is a prominent example.

The following table summarizes the typical performance data for **dichlorvos** from a proficiency test, modeled after the EUPT-FV-21 report on a red cabbage matrix.[1] In this test, a known concentration of **dichlorvos** was spiked into the sample material and sent to numerous participating laboratories for analysis.



Parameter	Value	Description
Test Item	Red Cabbage Homogenate	A representative fruit and vegetable matrix.
Assigned Value (mg/kg)	0.050	The consensus concentration of dichlorvos determined from participant results.
Number of Participants	>150	Reflects a broad range of laboratories using different methods.
Minimum Required Reporting Level (MRRL) (mg/kg)	0.005	The lowest concentration at which laboratories are expected to detect and quantify dichlorvos.[1]
Percentage of Labs Detecting Dichlorvos	>95%	Indicates a high success rate in identifying the presence of the analyte.
Acceptable z-scores (%)	>90%	The percentage of laboratories with results within the acceptable range of the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Common Analytical Techniques	GC-MS/MS, LC-MS/MS	Gas Chromatography and Liquid Chromatography coupled with tandem Mass Spectrometry are the most prevalent methods.

Note: The data presented is representative of a typical proficiency test and is intended for comparative purposes. Actual results will vary between specific tests.

## **Experimental Protocols**



The following is a generalized experimental protocol for the analysis of **dichlorvos** residues in a fruit or vegetable matrix, based on common practices in proficiency tests and validated methods.

1. Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

- Homogenization: A representative 10-15 g sample of the fruit or vegetable matrix is homogenized.
- Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
- Salting-out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken again for 1 minute.
- Centrifugation: The tube is centrifuged for 5 minutes at a high speed (e.g., 5000 rpm) to separate the acetonitrile layer containing the pesticides.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- An aliquot of the acetonitrile extract (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent mixture.
- The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences. Magnesium sulfate is also included to remove excess water.
- The tube is vortexed for 30 seconds and then centrifuged for 5 minutes.
- 3. Instrumental Analysis

The final cleaned extract is analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



- GC-MS/MS: Suitable for volatile and semi-volatile compounds like dichlorvos.
- LC-MS/MS: Offers high sensitivity and selectivity and is also widely used for dichlorvos analysis.[2]

#### Method Validation Parameters

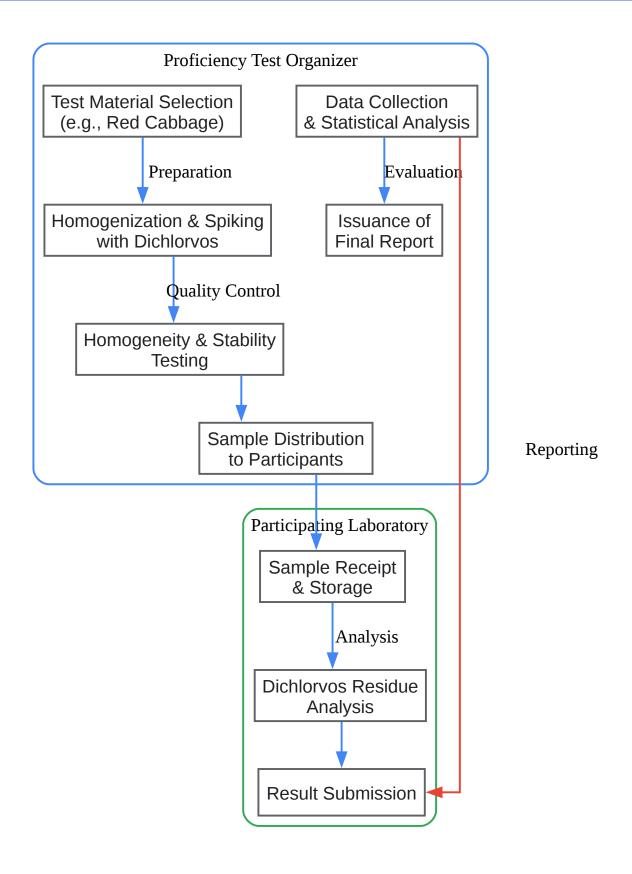
Laboratories validating their methods for **dichlorvos** analysis typically assess the following parameters:

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]
- Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
- Accuracy (% Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples. Recoveries in the range of 70-120% are generally considered acceptable.
- Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD).

### Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in an inter-laboratory comparison and method validation, the following diagrams are provided.

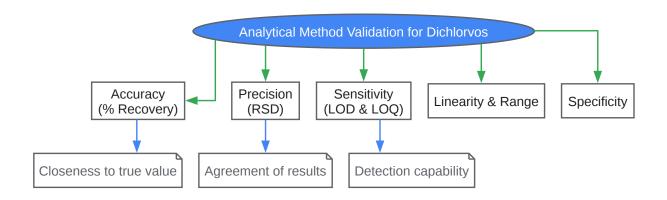




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Caption: Workflow of a typical inter-laboratory comparison for **dichlorvos** residue analysis.





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Caption: Key parameters for the validation of a **dichlorvos** residue analysis method.

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### References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. EU Reference Laboratories for Residues of Pesticides [eurl-pesticides-datapool.eu]
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